molecular formula C22H36O3 B12384457 (Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid

(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid

Cat. No.: B12384457
M. Wt: 348.5 g/mol
InChI Key: OHFGMCSLQRAZDN-AIVBDBLXSA-N
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Description

(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of a suitable diene precursor, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The choice of catalysts, solvents, and reaction conditions is critical to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to open the oxirane ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of epoxides and dienes on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific biological targets and pathways, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biological pathways, resulting in specific effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-7-(3-(undec-5-enyl)oxiran-2-yl)heptanoic acid: This compound shares a similar structure but differs in the length and position of the carbon chain.

    Butenoic acid: A simpler compound with a similar carboxylic acid group but lacking the oxirane ring and multiple double bonds.

Uniqueness

(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid is unique due to its combination of an oxirane ring and multiple double bonds. This structure provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid

InChI

InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h6-7,11-12,14-15,20-21H,2-5,8-10,13,16-19H2,1H3,(H,23,24)/b7-6-,14-11-,15-12-

InChI Key

OHFGMCSLQRAZDN-AIVBDBLXSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CC1C(O1)C/C=C\CCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC1C(O1)CC=CCCCCCC(=O)O

Origin of Product

United States

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